

Introduction: The Analytical Imperative for a Persistent Metabolite

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Desphenyl Chloridazon-15N2*

Cat. No.: *B563998*

[Get Quote](#)

Desphenyl-chloridazon (DPC) is the primary and most persistent metabolite of the herbicide chloridazon.^{[1][2][3]} Due to its high polarity and water solubility, DPC is prone to leaching into ground and surface water, where it is frequently detected.^{[1][2]} This persistence necessitates sensitive and accurate monitoring in environmental and food samples. The stable isotope-labeled variant, Desphenyl-chloridazon-¹⁵N₂, serves as an indispensable tool in this analytical endeavor.

This guide provides a comprehensive overview of the core physical and chemical properties of Desphenyl-chloridazon-¹⁵N₂. It is intended for researchers, analytical scientists, and professionals in drug development and environmental monitoring who require a robust understanding of this compound for quantitative analysis. The focus is on the practical application of this knowledge, particularly its function as an internal standard in mass spectrometry-based methods.

Chemical Identity and Physicochemical Properties

Desphenyl-chloridazon-¹⁵N₂ is chemically identical to its unlabeled analogue, with the exception of the substitution of two natural abundance nitrogen atoms in the pyridazinone ring with ¹⁵N isotopes.^{[4][5][6]} This isotopic enrichment increases the molecular mass by approximately two Daltons, allowing it to be distinguished by a mass spectrometer, while preserving the physicochemical behavior of the parent molecule. This characteristic is the cornerstone of its utility as a perfect internal standard.^{[7][8][9]}

Chemical Structure

The structure consists of a 3(2H)-pyridazinone ring, substituted with an amino group at position 5 and a chlorine atom at position 4. The ^{15}N isotopes are incorporated into the pyridazinone ring at positions 1 and 2.

Caption: Chemical structure of 5-amino-4-chloro-3(2H)-pyridazinone- $^{15}\text{N}_2$.

Core Properties

The fundamental physical and chemical data for Desphenyl-chloridazon- $^{15}\text{N}_2$ are summarized below. Properties such as melting point and pKa are inherited from the unlabeled parent compound, as isotopic substitution has a negligible effect on these bulk characteristics.

Property	Value	Source(s)
IUPAC Name	4-amino-5-chloro-(1,2- $^{15}\text{N}_2$)1H-pyridazin-6-one	[4] [5] [6]
Synonyms	Chloridazon Impurity 1- $^{15}\text{N}_2$, DPC- $^{15}\text{N}_2$	[6] [10]
CAS Number	1189649-21-5	[5] [6]
Unlabeled CAS	6339-19-1	[4] [11] [12]
Molecular Formula	$\text{C}_4\text{H}_4\text{Cl}^{15}\text{N}_2\text{NO}$	[5]
Molecular Weight	147.53 g/mol	[4] [10]
Exact Mass	146.9983592 Da	[4] [6]
Appearance	Solid (Beige to Black)	[13]
Melting Point	297-300 °C (decomposes)	[13]
pKa (Strongest Basic)	3.17	[3]
LogD	-1.32 (at pH 4 to 10)	[3]

The Scientific Rationale: Isotope Dilution Mass Spectrometry

The primary application of Desphenyl-chloridazon- $^{15}\text{N}_2$ is as an internal standard (IS) for isotope dilution mass spectrometry (IDMS).^{[7][8]} This is considered the "gold standard" for quantitative analysis.^[8]

Causality Behind the Method: In complex matrices like environmental water or food extracts, the efficiency of the ionization process in a mass spectrometer's source can be suppressed or enhanced by co-eluting matrix components. This "matrix effect" is a major source of analytical inaccuracy. Because the stable isotope-labeled standard is chemically identical to the analyte, it co-elutes chromatographically and experiences the exact same ionization suppression or enhancement.^{[9][14]} By measuring the ratio of the analyte's signal to the known concentration of the spiked internal standard, these variations are canceled out, leading to highly accurate and precise quantification.^[9]

Analytical Workflow: Quantification via LC-MS/MS

The high polarity of DPC makes it well-suited for analysis by Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS).^[3] A standard protocol is a self-validating system when it includes the $^{15}\text{N}_2$ -labeled internal standard.

Experimental Protocol: Water Sample Analysis

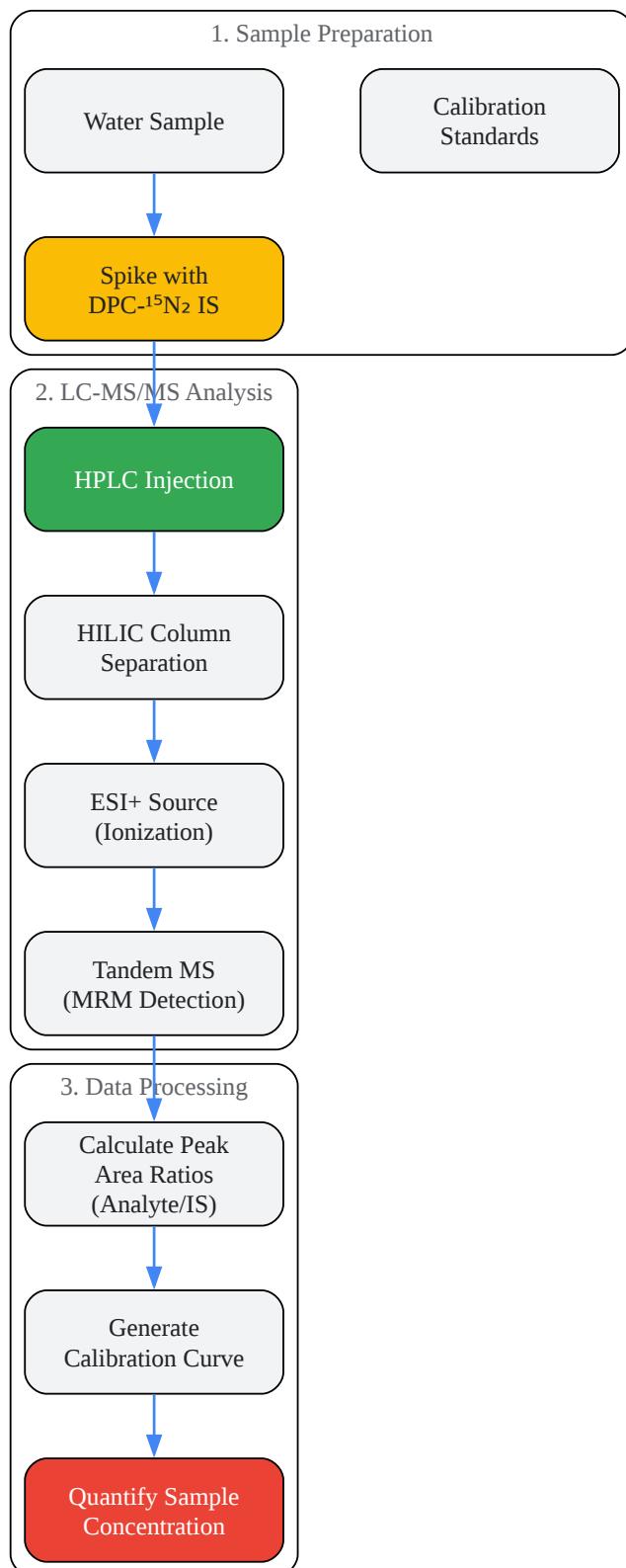
This protocol outlines a typical workflow for the quantification of DPC in groundwater.

1. Standard and Sample Preparation:

- Step 1.1 (Stock Solutions): Prepare 1 mg/mL stock solutions of both Desphenyl-chloridazon (analyte) and Desphenyl-chloridazon- $^{15}\text{N}_2$ (internal standard) in methanol.
- Step 1.2 (Working Standard): Create a series of calibration standards by serially diluting the analyte stock solution in a suitable solvent (e.g., acetonitrile/water).
- Step 1.3 (Internal Standard Spiking): Fortify all calibration standards and unknown water samples with the Desphenyl-chloridazon- $^{15}\text{N}_2$ internal standard to a final concentration of 10 ng/mL.
- Rationale: Spiking the IS into both calibrants and samples ensures that any variability during sample injection or ionization is accounted for across the entire analytical run.

2. Chromatographic Separation (UPLC/HPLC):

- Step 2.1 (Column): Employ a HILIC-type column (e.g., Waters BEH Amide or equivalent).[3]
- Step 2.2 (Mobile Phase A): Water with 10 mM ammonium formate and 0.1% formic acid.
- Step 2.3 (Mobile Phase B): Acetonitrile with 0.1% formic acid.
- Step 2.4 (Gradient): A gradient starting at high organic content (e.g., 95% B) and decreasing to elute the polar DPC.
- Step 2.5 (Injection Volume): 1-10 μ L.
- Rationale: HILIC is necessary for retaining highly polar compounds like DPC, which would otherwise elute in the void volume on a traditional reversed-phase (C18) column.[3] Formic acid and ammonium formate aid in protonation for positive ion mode ESI and improve peak shape.


3. Mass Spectrometric Detection (MS/MS):

- Step 3.1 (Ionization): Electrospray Ionization, Positive Mode (ESI+).
- Step 3.2 (Analysis Mode): Multiple Reaction Monitoring (MRM).
- Step 3.3 (MRM Transitions):
 - DPC (Analyte): Q1: 146.0 m/z \rightarrow Q3: 117.0 m/z (quantifier), Q1: 146.0 m/z \rightarrow Q3: 66.0 m/z (qualifier).[3]
 - DPC-¹⁵N₂ (IS): Q1: 148.0 m/z \rightarrow Q3: 119.0 m/z.[3]
- Rationale: ESI+ is effective as the amino group on DPC is readily protonated. MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor ion and a unique fragment ion, filtering out chemical noise from the matrix.

4. Data Analysis:

- Step 4.1 (Quantification): Construct a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the analyte concentration for each calibration standard.
- Step 4.2 (Calculation): Determine the concentration of DPC in the unknown samples by interpolating their measured peak area ratios from the linear regression of the calibration curve.

Workflow Visualization

[Click to download full resolution via product page](#)

Caption: Workflow for quantitative analysis of DPC using a $^{15}\text{N}_2$ -labeled internal standard.

Stability and Storage

Proper handling and storage are critical to maintain the integrity of this reference material.

- Long-Term Storage: Store in a freezer at -20°C.[13]
- Short-Term Storage: For solutions, refrigeration at 2°C to 8°C is recommended.[12][15][16]
- Chemical Stability: The parent compound, chloridazon, is stable in aqueous media from pH 3-9.[17] Desphenyl-chloridazon is noted for its environmental persistence, with a soil half-life reported at over 200 days, indicating high chemical stability under typical environmental conditions.[3]
- Handling: As with all chemical reagents, handle using appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.[18]

References

- Chloridazon-desphenyl CAS:6339-19-1. (n.d.). CPACheM. Retrieved January 15, 2026, from [\[Link\]](#)
- Reddy, G. P., et al. (2016). Production, Purification, and Characterization of ¹⁵N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements. *Methods in Enzymology*, 565, 341-66. [\[Link\]](#)
- **Desphenyl Chloridazon-15N2.** (n.d.). PubChem. Retrieved January 15, 2026, from [\[Link\]](#)
- Dodon, T. M., & Olsen, J. V. (2016). Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins. *Methods in Enzymology*, 565, 367-85. [\[Link\]](#)
- Methyldesphenylchloridazon. (n.d.). PubChem. Retrieved January 15, 2026, from [\[Link\]](#)
- Olsson, O., et al. (2012). Nachweis der Metaboliten Desphenyl-chloridazon und Methyl-desphenyl-chloridazon in Oberflächen-, Grund- und Trinkwasser. *ResearchGate*. [\[Link\]](#)
- Li, Z., et al. (2020). Highly Efficient Remediation of Chloridazon and Its Metabolites: The Case of Graphene Oxide Nanoplatelets. *ACS ES&T Water*. [\[Link\]](#)

- Accumulation of extractable chloridazon and desphenyl-chloridazon in... (n.d.). ResearchGate. Retrieved January 15, 2026, from [\[Link\]](#)
- Safety data sheet. (2023, January 13). CPACheM. [\[Link\]](#)
- van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not? ResearchGate. [\[Link\]](#)
- Desphenyl chloridazon-d3. (n.d.). PubChem. Retrieved January 15, 2026, from [\[Link\]](#)
- 15N2-Chloridazon-desphenyl. (2024, April 10). ChemBK. Retrieved January 15, 2026, from [\[Link\]](#)
- EURL-SRM Analytical Observations Report. (2023, April 14). EURL-SRM. [\[Link\]](#)
- Chloridazon. (n.d.). PubChem. Retrieved January 15, 2026, from [\[Link\]](#)
- Jemal, M. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace. [\[Link\]](#)
- Highly Efficient Remediation of Chloridazon and Its Metabolites: The Case of Graphene Oxide Nanoplatelets. (2020, September 28). University of Groningen research portal. [\[Link\]](#)
- Analytical Methods. (n.d.). Japan Environment Agency. Retrieved January 15, 2026, from [\[Link\]](#)
- Morgan, C. A., et al. (2023). The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. *Frontiers in Fungal Biology*. [\[Link\]](#)
- Schollée, J. E., et al. (2020). Dual-Element Isotope Analysis of Desphenylchloridazon to Investigate Its Environmental Fate in a Systematic Field Study: A Long-Term Lysimeter Experiment. *Environmental Science & Technology*, 54(7), 4216-4225. [\[Link\]](#)
- Chloridazon-desphenyl, CAS No. 6339-19-1. (n.d.). Carl ROTH. Retrieved January 15, 2026, from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. Desphenyl Chloridazon-15N2 | C4H4CIN3O | CID 46781209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. Desphenyl Chloridazon-15N2 | LGC Standards [lgcstandards.com]
- 7. Production, Purification, and Characterization of ¹⁵N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scbt.com [scbt.com]
- 11. scbt.com [scbt.com]
- 12. biosynth.com [biosynth.com]
- 13. 1189649-21-5 CAS MSDS (Desphenyl Chloridazon-15N2) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. scispace.com [scispace.com]
- 15. Chloridazon-desphenyl CAS:6339-19-1 [cpachem.com]
- 16. usbio.net [usbio.net]
- 17. Chloridazon | C10H8CIN3O | CID 15546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. cpachem.com [cpachem.com]

- To cite this document: BenchChem. [Introduction: The Analytical Imperative for a Persistent Metabolite]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b563998#physical-and-chemical-properties-of-desphenyl-chloridazon-15n2>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com